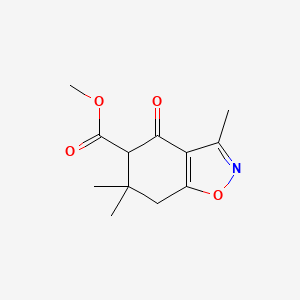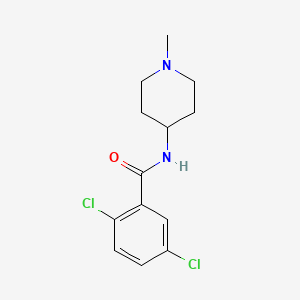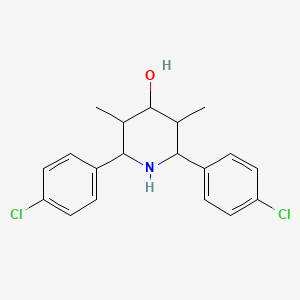![molecular formula C20H14ClIN2OS B5177232 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B5177232.png)
2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide, also known as CI-1040, is a chemical compound that has been widely studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
As mentioned above, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide acts as a specific inhibitor of MEK. MEK is a kinase that phosphorylates and activates extracellular signal-regulated kinase (ERK), which is a downstream effector of the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MEK, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide prevents the activation of ERK and downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process of blood vessel formation that is necessary for tumor growth and metastasis. 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide is its specificity for MEK, which makes it a valuable tool for studying the Ras/Raf/MEK/ERK signaling pathway in cancer cells. However, one limitation is that it can be difficult to obtain sufficient amounts of the compound for use in experiments. Additionally, the compound has poor solubility in water, which can make it challenging to use in certain assays.
Direcciones Futuras
There are several potential future directions for the use of 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide. One area of interest is in combination therapy with other anti-cancer agents. For example, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has been shown to enhance the anti-tumor effects of chemotherapy drugs such as gemcitabine and cisplatin. Another area of interest is in the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer side effects compared to 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide. Additionally, there is potential for the use of MEK inhibitors in other diseases such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide involves the reaction of 5-iodo-2-nitrobenzoic acid with thionyl chloride, followed by reaction with diphenylamine to form the intermediate product. The final product is obtained by reacting the intermediate with 2-chloroacetyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide has been extensively studied for its potential as an anti-cancer agent. It acts as a specific inhibitor of mitogen-activated protein kinase kinase (MEK), which is a key component of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting MEK, 2-chloro-N-[(diphenylamino)carbonothioyl]-5-iodobenzamide can effectively block the pathway and prevent cancer cell growth.
Propiedades
IUPAC Name |
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClIN2OS/c21-18-12-11-14(22)13-17(18)19(25)23-20(26)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIIJARHXFUASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
![7,7-dimethyl-10-(5-nitro-2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5177174.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)
![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)
methyl]amine](/img/structure/B5177206.png)

![2-bromo-N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5177218.png)
![3-methyl-1-phenyl-N-[4-(phenyldiazenyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5177230.png)
![N-[2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5177231.png)
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)


![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)